![molecular formula C17H15F3N4OS B10966698 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B10966698.png)
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-シアノ-5,6-ジヒドロ-4H-シクロペンタ[b]チオフェン-2-イル)-2-[5-シクロプロピル-3-(トリフルオロメチル)-1H-ピラゾール-1-イル]アセトアミドは、シアノ基、シクロペンタチオフェン環、トリフルオロメチル置換ピラゾールなど、独自の官能基の組み合わせを特徴とする複雑な有機化合物です。この化合物は、その潜在的な生物活性と有機合成における中間体としての役割から、科学研究のさまざまな分野で注目されています。
製造方法
合成経路と反応条件
N-(3-シアノ-5,6-ジヒドロ-4H-シクロペンタ[b]チオフェン-2-イル)-2-[5-シクロプロピル-3-(トリフルオロメチル)-1H-ピラゾール-1-イル]アセトアミドの合成には、通常、複数のステップが含まれます。
シクロペンタチオフェン環の形成: このステップは、通常、適切なジエンを酸性条件下で硫黄源と環化反応させて、シクロペンタチオフェンコアを形成することから始まります。
シアノ基の導入: シアノ基は、シアン化物塩を用いた求核置換反応によって導入できます。
ピラゾール環の合成: ピラゾール環は通常、ヒドラジンと1,3-ジケトンまたはその等価物を縮合させることで合成されます。
カップリング反応: 最後のステップは、シクロペンタチオフェンとピラゾールの中間体をアミド結合形成によってカップリングするものであり、通常はEDCIやDCCなどのカップリング試薬を塩基の存在下で用います。
工業的生産方法
この化合物の工業的生産は、コストと環境への影響を最小限に抑えながら、収率と純度を最大化するために、上記の合成経路を最適化することが必要となるでしょう。これには、連続フロー反応器、高度な精製技術、グリーンケミストリーの原則の使用が含まれます。
化学反応解析
反応の種類
酸化: この化合物は、特にチオフェン環の硫黄原子で酸化反応を起こし、スルホキシドまたはスルホンを生じます。
還元: 還元反応は、シアノ基を標的にして、アミンまたは他の官能基に変換することができます。
置換: この化合物は、特に環中のヘテロ原子に隣接する位置で、さまざまな置換反応に関与することができます。
一般的な試薬と条件
酸化: 過酸化水素やm-クロロ過安息香酸(m-CPBA)などの試薬を穏やかな条件下で用います。
還元: 触媒的水素化や水素化リチウムアルミニウム(LiAlH4)などの還元剤を用います。
置換: 塩基の存在下でアミンやアルコキシドなどの求核剤を用います。
主な生成物
酸化: スルホキシド、スルホン。
還元: アミン、還元されたヘテロ環。
置換: 使用された求核剤に応じて、さまざまな置換誘導体。
科学研究への応用
化学
化学において、この化合物は、より複雑な分子の合成における中間体として使用されます。その独自の構造により、新しい合成経路を探求し、新しい材料を開発することができます。
生物学
生物学研究では、N-(3-シアノ-5,6-ジヒドロ-4H-シクロペンタ[b]チオフェン-2-イル)-2-[5-シクロプロピル-3-(トリフルオロメチル)-1H-ピラゾール-1-イル]アセトアミドは、生物活性分子としての可能性について研究されています。酵素阻害、受容体調節、抗菌活性などの特性を示す可能性があります。
医学
この化合物は、その潜在的な治療応用について調査されています。生物学的標的に結合する能力により、特に抗炎症剤、抗がん剤、抗ウイルス剤などの分野における創薬の候補となります。
産業
産業分野では、この化合物は、その独自の化学特性により、ポリマーやコーティングなどの新しい材料の開発に使用することができます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide typically involves multiple steps:
Formation of the Cyclopentathiophene Ring: This step often starts with the cyclization of a suitable diene with sulfur sources under acidic conditions to form the cyclopentathiophene core.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.
Synthesis of the Pyrazole Ring: The pyrazole ring is usually synthesized through the condensation of hydrazines with 1,3-diketones or their equivalents.
Coupling Reactions: The final step involves coupling the cyclopentathiophene and pyrazole intermediates through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: The compound can participate in various substitution reactions, especially at the positions adjacent to the heteroatoms in the rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alkoxides in the presence of a base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced heterocycles.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor modulation, or antimicrobial activity.
Medicine
The compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in areas like anti-inflammatory, anticancer, or antiviral therapies.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
N-(3-シアノ-5,6-ジヒドロ-4H-シクロペンタ[b]チオフェン-2-イル)-2-[5-シクロプロピル-3-(トリフルオロメチル)-1H-ピラゾール-1-イル]アセトアミドの作用機序は、特定の分子標的との相互作用を伴います。これらの標的は、酵素、受容体、またはその他のタンパク質であり、それらの活性の調節につながります。正確な経路と分子間の相互作用は、特定の生物学的状況と標的の性質によって異なります。
類似化合物の比較
類似化合物
N-(3-シアノ-5,6-ジヒドロ-4H-シクロペンタ[b]チオフェン-2-イル)-2-[5-シクロプロピル-3-(トリフルオロメチル)-1H-ピラゾール-1-イル]アセトアミド: チオフェン環またはピラゾール環を含む他のヘテロ環式化合物と類似性があります。
その他のシアノ置換化合物: シアノ基を持つ化合物は、多くの場合、類似の反応性と生物活性を示します。
トリフルオロメチル置換ピラゾール: これらの化合物は、その安定性と独自の電子特性で知られています。
独自性
N-(3-シアノ-5,6-ジヒドロ-4H-シクロペンタ[b]チオフェン-2-イル)-2-[5-シクロプロピル-3-(トリフルオロメチル)-1H-ピラゾール-1-イル]アセトアミドを際立たせているのは、その構造要素の組み合わせであり、これにより、一連の独特の化学的および生物学的特性が得られます。シアノ基とトリフルオロメチル基の両方とヘテロ環の存在により、この化合物はさまざまな用途に適した汎用性の高い化合物となっています。
類似化合物との比較
Similar Compounds
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide: shares similarities with other heterocyclic compounds that contain thiophene or pyrazole rings.
Other Cyano-Substituted Compounds: Compounds with cyano groups often exhibit similar reactivity and biological activity.
Trifluoromethyl-Substituted Pyrazoles: These compounds are known for their stability and unique electronic properties.
Uniqueness
What sets This compound apart is the combination of its structural elements, which confer a unique set of chemical and biological properties. The presence of both a cyano group and a trifluoromethyl group, along with the heterocyclic rings, makes it a versatile compound for various applications.
特性
分子式 |
C17H15F3N4OS |
|---|---|
分子量 |
380.4 g/mol |
IUPAC名 |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]acetamide |
InChI |
InChI=1S/C17H15F3N4OS/c18-17(19,20)14-6-12(9-4-5-9)24(23-14)8-15(25)22-16-11(7-21)10-2-1-3-13(10)26-16/h6,9H,1-5,8H2,(H,22,25) |
InChIキー |
TZYCMVIGLVVQKZ-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)CN3C(=CC(=N3)C(F)(F)F)C4CC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5-difluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B10966615.png)
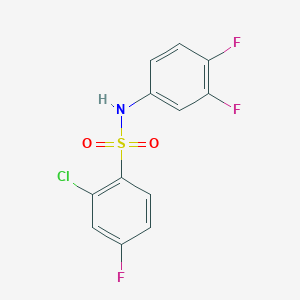
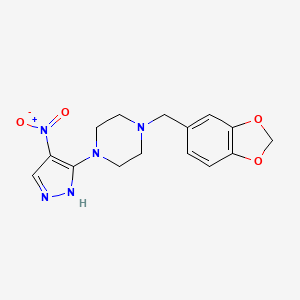
![4-[(5-chlorothiophen-2-yl)methyl]-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide](/img/structure/B10966627.png)
![N-[3-(2-fluorobenzenesulfonamido)phenyl]acetamide](/img/structure/B10966636.png)
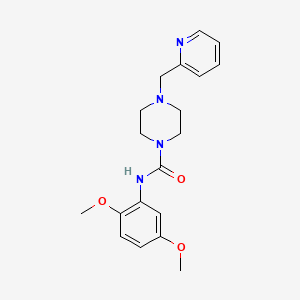
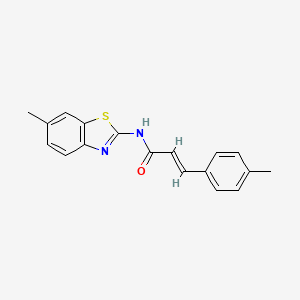
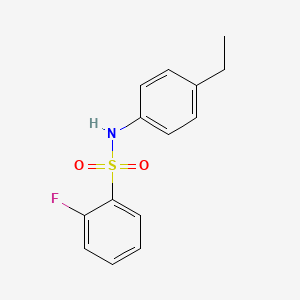
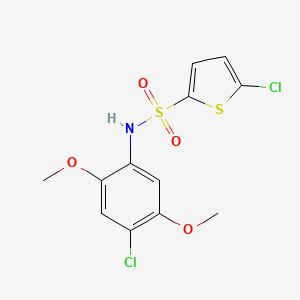
![butyl 2-chloro-5-{[(Z)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]amino}benzoate](/img/structure/B10966664.png)
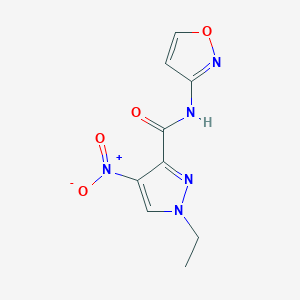
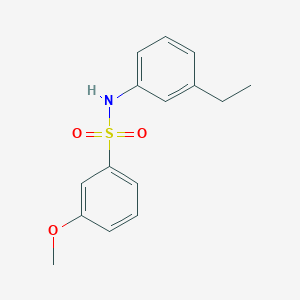
![4-bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10966677.png)
![N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B10966686.png)
